Cas no 2229342-72-5 (2-(1H-imidazol-2-yl)butanedioic acid)

2-(1H-imidazol-2-yl)butanedioic acid is a heterocyclic dicarboxylic acid derivative featuring an imidazole ring, which imparts unique chemical properties. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining both carboxylic acid and imidazole moieties. The presence of these functional groups allows for versatile reactivity, including chelation, coordination, and participation in condensation reactions. Its structural features make it a potential intermediate for bioactive molecules or metal-organic frameworks. The compound's stability and solubility in polar solvents further enhance its utility in laboratory applications. Researchers value it for its potential in designing novel ligands, catalysts, or pharmacophores.
2-(1H-imidazol-2-yl)butanedioic acid structure
2229342-72-5 structure
Product Name:2-(1H-imidazol-2-yl)butanedioic acid
CAS No:2229342-72-5
MF:C7H8N2O4
MW:184.149421691895
CID:5987016
PubChem ID:53858599
Update Time:2025-10-31

2-(1H-imidazol-2-yl)butanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1H-imidazol-2-yl)butanedioic acid
    • 2229342-72-5
    • EN300-1790048
    • SCHEMBL4060533
    • imidazolyl succinic acid
    • Inchi: 1S/C7H8N2O4/c10-5(11)3-4(7(12)13)6-8-1-2-9-6/h1-2,4H,3H2,(H,8,9)(H,10,11)(H,12,13)
    • InChI Key: GUXKYJPGGCCVMX-UHFFFAOYSA-N
    • SMILES: OC(C(C1=NC=CN1)CC(=O)O)=O

Computed Properties

  • Exact Mass: 184.04840674g/mol
  • Monoisotopic Mass: 184.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 103Ų

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Additional information on 2-(1H-imidazol-2-yl)butanedioic acid

Introduction to 2-(1H-imidazol-2-yl)butanedioic acid (CAS No. 2229342-72-5)

2-(1H-imidazol-2-yl)butanedioic acid, with the CAS number 2229342-72-5, is a novel organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its imidazole moiety and dicarboxylic acid functional groups, which confer it with distinct physicochemical properties and biological activities.

The molecular formula of 2-(1H-imidazol-2-yl)butanedioic acid is C7H8N2O4, and its molecular weight is approximately 180.14 g/mol. The compound's structure consists of a butanedioic acid backbone with an imidazole ring attached to the second carbon atom of the butane chain. This structural arrangement provides a versatile platform for further chemical modifications and derivatizations, making it a valuable starting material in the synthesis of more complex molecules.

In terms of physicochemical properties, 2-(1H-imidazol-2-yl)butanedioic acid exhibits moderate solubility in water and polar organic solvents such as methanol and ethanol. Its melting point is around 150°C, and it is stable under standard laboratory conditions. The compound's acidic nature, due to the presence of two carboxylic acid groups, allows it to form salts with various cations, which can be useful in pharmaceutical formulations.

The biological activity of 2-(1H-imidazol-2-yl)butanedioic acid has been the subject of several recent studies. One notable area of research is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that 2-(1H-imidazol-2-yl)butanedioic acid exhibits potent inhibitory activity against a key enzyme in the glycolytic pathway, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.

In addition to its enzymatic inhibition properties, 2-(1H-imidazol-2-yl)butanedioic acid has also shown promise as an anti-inflammatory agent. A preclinical study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively reduce inflammation in animal models of arthritis. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play crucial roles in the pathogenesis of inflammatory diseases.

The potential applications of 2-(1H-imidazol-2-yl)butanedioic acid extend beyond its direct biological activities. Its unique chemical structure makes it an attractive candidate for use as a building block in the synthesis of more complex molecules with enhanced biological properties. For example, researchers at the University of Cambridge have successfully synthesized a series of derivatives by modifying the imidazole ring or the dicarboxylic acid groups, resulting in compounds with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

In the field of drug discovery, 2-(1H-imidazol-2-yl)butanedioic acid has been identified as a lead compound for the development of novel therapeutics targeting various diseases. Its ability to inhibit key enzymes and modulate inflammatory responses makes it a promising candidate for further optimization and clinical evaluation. Several pharmaceutical companies are currently investigating its potential as a drug candidate for conditions such as metabolic disorders, inflammatory diseases, and cancer.

The safety profile of 2-(1H-imidazol-2-yl)butanedioic acid has also been evaluated in preclinical studies. Toxicity assessments conducted using both in vitro and in vivo models have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully characterize its safety profile and ensure its suitability for human use.

In conclusion, 2-(1H-imidazol-2-yl)butanedioic acid (CAS No. 2229342-72-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its biological activities and favorable physicochemical properties, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts are expected to uncover additional uses for this compound and contribute to the advancement of drug discovery and development.

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